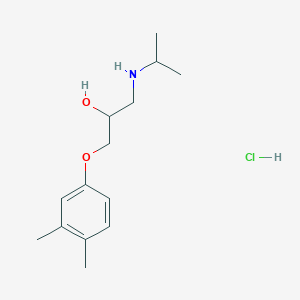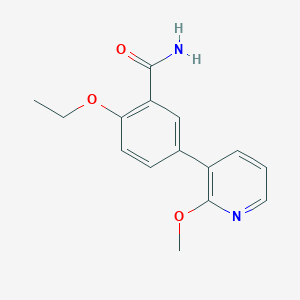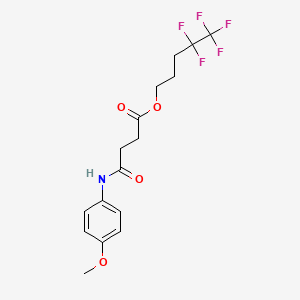![molecular formula C16H22N2O B3846728 1-[5-(2,6-Dimethylphenoxy)pentyl]imidazole](/img/structure/B3846728.png)
1-[5-(2,6-Dimethylphenoxy)pentyl]imidazole
描述
1-[5-(2,6-Dimethylphenoxy)pentyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,6-dimethylphenoxy group attached to a pentyl chain, which is further linked to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,6-Dimethylphenoxy)pentyl]imidazole typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 5-(2,6-dimethylphenoxy)pentyl bromide. This is achieved by reacting 2,6-dimethylphenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The intermediate 5-(2,6-dimethylphenoxy)pentyl bromide is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[5-(2,6-Dimethylphenoxy)pentyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using reagents like bromine or nucleophilic substitution using reagents like sodium azide.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学研究应用
1-[5-(2,6-Dimethylphenoxy)pentyl]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[5-(2,6-Dimethylphenoxy)pentyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s phenoxy group can enhance its binding affinity to specific targets, contributing to its biological effects.
相似化合物的比较
1-[5-(2,6-Dimethylphenoxy)pentyl]imidazole can be compared with other imidazole derivatives, such as:
1-(2-Phenylethyl)imidazole: Similar in structure but with a phenylethyl group instead of a dimethylphenoxy group.
1-(4-Methoxyphenyl)imidazole: Contains a methoxyphenyl group, leading to different chemical and biological properties.
1-(2,4-Dichlorophenyl)imidazole: The presence of dichlorophenyl group imparts distinct reactivity and applications.
属性
IUPAC Name |
1-[5-(2,6-dimethylphenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-14-7-6-8-15(2)16(14)19-12-5-3-4-10-18-11-9-17-13-18/h6-9,11,13H,3-5,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMILHVCNZYXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
![4-(4-bromophenyl)-N-[(Z)-(4-bromophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine](/img/structure/B3846657.png)

![4-[4-(Dibutylamino)butylsulfanyl]phenol;hydrochloride](/img/structure/B3846673.png)
![4-[3-(3,5-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846675.png)

![8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B3846691.png)
![4-[4-(Diethylamino)butylsulfanyl]phenol;hydrochloride](/img/structure/B3846699.png)
![4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846707.png)
![1-[5-(4-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B3846713.png)


